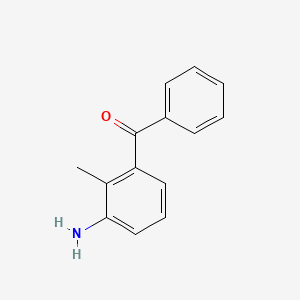![molecular formula C8H7N3S B13979757 1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole CAS No. 53835-28-2](/img/structure/B13979757.png)
1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole is a heterocyclic compound that features a fusion of benzimidazole and thiadiazole rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole typically involves the cyclocondensation of benzimidazole-2-thione with 1,3-dibromopropane or 1,3-dichloropropane in the presence of a base such as triethylamine. The reaction is usually carried out in refluxing ethanol, leading to the formation of the desired heterocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions: 1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated benzimidazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
作用機序
The mechanism of action of 1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole involves its interaction with various molecular targets:
類似化合物との比較
1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole can be compared with other similar heterocyclic compounds:
1,3,4-Thiadiazole: Shares the thiadiazole ring but lacks the benzimidazole fusion, resulting in different chemical and biological properties.
Benzimidazole: Lacks the thiadiazole ring, leading to variations in reactivity and applications.
Thiazolo[3,4-a]benzimidazole:
Uniqueness: this compound is unique due to its dual-ring structure, combining the properties of both benzimidazole and thiadiazole, which enhances its versatility in various applications.
List of Similar Compounds
- 1,3,4-Thiadiazole
- Benzimidazole
- Thiazolo[3,4-a]benzimidazole
- Thiadiazolo[3,2-a]pyrimidine
特性
CAS番号 |
53835-28-2 |
|---|---|
分子式 |
C8H7N3S |
分子量 |
177.23 g/mol |
IUPAC名 |
1,3-dihydro-[1,2,4]thiadiazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C8H7N3S/c1-2-4-7-6(3-1)9-8-10-12-5-11(7)8/h1-4H,5H2,(H,9,10) |
InChIキー |
HCHMTEKUBQPYNJ-UHFFFAOYSA-N |
正規SMILES |
C1N2C3=CC=CC=C3N=C2NS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


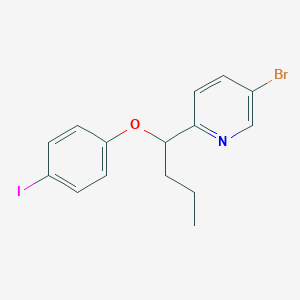


![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)
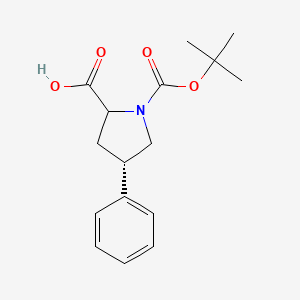
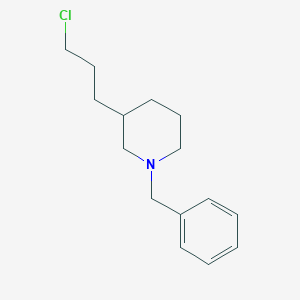
![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)
![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)

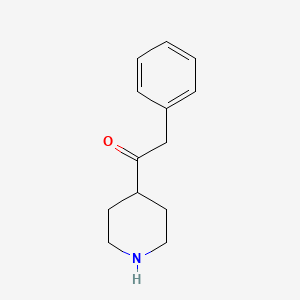
![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)
